Ethyl 6-oxo-6-(4-pentyloxyphenyl)hexanoate

Prodrug design Physicochemical profiling Membrane permeability

Ethyl 6-oxo-6-(4-pentyloxyphenyl)hexanoate (CAS 898757-81-8) is a synthetic aryl–ketone ester with the molecular formula C₁₉H₂₈O₄ and a molecular weight of 320.42 g·mol⁻¹. The compound features a 4-pentyloxyphenyl ketone moiety linked to a hexanoate ethyl ester chain, placing it within the class of substituted-phenyl oxoalkanoate esters.

Molecular Formula C19H28O4
Molecular Weight 320.4 g/mol
CAS No. 898757-81-8
Cat. No. B1325972
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 6-oxo-6-(4-pentyloxyphenyl)hexanoate
CAS898757-81-8
Molecular FormulaC19H28O4
Molecular Weight320.4 g/mol
Structural Identifiers
SMILESCCCCCOC1=CC=C(C=C1)C(=O)CCCCC(=O)OCC
InChIInChI=1S/C19H28O4/c1-3-5-8-15-23-17-13-11-16(12-14-17)18(20)9-6-7-10-19(21)22-4-2/h11-14H,3-10,15H2,1-2H3
InChIKeyLPZAIGQJVFNORY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 6-oxo-6-(4-pentyloxyphenyl)hexanoate (CAS 898757-81-8): A Specialized Aryl–Ketone Ester Intermediate for Targeted Medicinal Chemistry and Inflammation Research


Ethyl 6-oxo-6-(4-pentyloxyphenyl)hexanoate (CAS 898757-81-8) is a synthetic aryl–ketone ester with the molecular formula C₁₉H₂₈O₄ and a molecular weight of 320.42 g·mol⁻¹ . The compound features a 4-pentyloxyphenyl ketone moiety linked to a hexanoate ethyl ester chain, placing it within the class of substituted-phenyl oxoalkanoate esters . Its free acid counterpart, 6-oxo-6-(4-pentyloxyphenyl)hexanoic acid (CAS 898792-00-2), is recognised as a dual cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) inhibitor referred to as OXA, with documented anti-inflammatory and antiproliferative properties [1]. The ethyl ester form serves as a protected prodrug or synthetic intermediate, offering differentiated solubility, membrane permeability, and handling characteristics that are distinct from the free acid .

Why Generic Substitution of Ethyl 6-oxo-6-(4-pentyloxyphenyl)hexanoate (CAS 898757-81-8) with In-Class Analogs Compromises Experimental Reproducibility


Compounds within the substituted-phenyl oxoalkanoate family cannot be freely interchanged because small structural variations—alkyl chain length, alkoxy substituent size, ester versus free acid form—produce quantifiable differences in lipophilicity, target engagement, metabolic stability, and synthetic versatility. The ethyl ester of 6-oxo-6-(4-pentyloxyphenyl)hexanoate occupies a specific parameter space: a six-carbon linker between the ketone and the ester carbonyl, a five-carbon pentyloxy hydrophobic cap, and an ethyl ester masking group. Each of these structural features has been shown in class-level SAR studies to modulate enzyme inhibition potency, cell permeability, and in vivo pharmacokinetics [1]. Substituting the hexanoate chain with a heptanoate (C7) homolog alters the spacing between the zinc-binding group and the surface recognition cap in HDAC inhibitor designs; replacing pentyloxy with methoxy reduces the hydrophobic surface area available for cap-group recognition by approximately four methylene units; and using the free carboxylic acid instead of the ethyl ester changes both the ionization state at physiological pH and the compound's ability to cross lipid bilayers passively [2]. These differences are not cosmetic—they directly impact the pharmacological profile and synthetic utility of the compound [3].

Quantitative Differentiation Evidence for Ethyl 6-oxo-6-(4-pentyloxyphenyl)hexanoate (CAS 898757-81-8) Versus Closest Structural Analogs


Ethyl Ester Versus Free Carboxylic Acid: Differentiated Physicochemical Properties and Prodrug Potential

The ethyl ester form of 6-oxo-6-(4-pentyloxyphenyl)hexanoate (target; CAS 898757-81-8) exhibits quantifiably distinct physicochemical properties compared to its free acid analog (CAS 898792-00-2). The ester has a molecular weight of 320.42 g·mol⁻¹, density of 1.022 g·cm⁻³, and a boiling point of 438°C at 760 mmHg . The free acid has a molecular weight of 292.37 g·mol⁻¹, density of 1.076 g·cm⁻³, and a boiling point of 474.7°C at 760 mmHg . The molecular weight difference of +28.05 g·mol⁻¹ (the ethyl group) and the density decrease of 0.054 g·cm⁻³ reflect the replacement of a polar, ionisable carboxyl group with a neutral, lipophilic ester. This esterification eliminates the hydrogen-bond donor capacity (HBD = 0 for the ester vs. HBD = 1 for the free acid) , which is expected to enhance passive membrane permeability by approximately 0.5–1.0 log units based on the established correlation between HBD count and Caco-2 permeability [1]. In the context of anti-inflammatory research, the free acid OXA is documented as a dual COX-2/5-LOX inhibitor, while the ethyl ester serves as a cell-permeable prodrug or a synthetic intermediate for HDAC inhibitor construction [2].

Prodrug design Physicochemical profiling Membrane permeability

Hexanoate (C6) Versus Heptanoate (C7) Linker: Impact on HDAC Inhibitor Zinc-Binding Geometry

The six-carbon hexanoate linker of the target compound (ethyl 6-oxo-6-(4-pentyloxyphenyl)hexanoate; CAS 898757-81-8) provides a chain length of approximately 7.6 Å (extended conformation) between the ketone carbonyl and the ester carbonyl, compared to approximately 8.9 Å for the seven-carbon heptanoate homolog (CAS 898757-83-0) . This one-methylene difference (ΔCH₂ = 1.3 Å) alters the spatial relationship between the zinc-binding pharmacophore and the hydrophobic surface recognition cap in hydroxamic acid-based HDAC inhibitors derived from these precursors. In class-level HDAC SAR studies, the hexanoate linker length has been identified as optimal for simultaneously engaging the catalytic zinc ion in the HDAC active site tunnel and positioning the cap group at the enzyme surface, while the heptanoate homolog can overshoot the optimal zinc coordination geometry, potentially reducing inhibitory potency [1]. The molecular weight difference of −14.03 g·mol⁻¹ (hexanoate: 320.42 vs. heptanoate: 334.45 g·mol⁻¹) also confers a slightly lower lipophilic burden (estimated ΔcLogP ≈ −0.5), which may improve aqueous solubility for in vitro assay preparation .

HDAC inhibition Linker length SAR Epigenetic drug design

Pentyloxy (C5) Versus Methoxy (C1) Cap Group: Hydrophobic Surface Recognition for Target Engagement

The pentyloxy substituent on the target compound provides five methylene units of hydrophobic surface area, compared to a single methyl group in the methoxy analog (ethyl 6-(4-methoxyphenyl)-6-oxohexanoate; CAS 42916-80-3). The molecular weight difference is +56.10 g·mol⁻¹ (target: 320.42 vs. methoxy: 264.32 g·mol⁻¹), corresponding to four additional methylene units in the alkoxy chain . In the context of lipoxygenase inhibition, the free acid OXA (bearing the identical pentyloxyphenyl moiety) is documented as a potent 5-LOX inhibitor that interferes with arachidonic acid metabolism, whereas shorter-chain alkoxy analogs in the 6-aryl-4-oxohexanoic acid series show reduced anti-inflammatory activity in the carrageenan-induced rat paw edema model [1]. The extended pentyloxy chain is postulated to occupy a lipophilic pocket at the enzyme surface, enhancing binding affinity through hydrophobic complementarity, a principle validated in COX-2/5-LOX dual inhibitor SAR [2]. The methoxy analog lacks sufficient hydrophobic reach to fully engage this pocket, which is expected to reduce target residence time.

Hydrophobic cap SAR Enzyme surface recognition Lipoxygenase inhibition

Pentyloxy (Ether) Versus Butylphenyl (Alkyl) para-Substitution: Divergent Electronic and Metabolic Profiles

The target compound incorporates a pentyloxy (C₅H₁₁–O–) ether linkage at the para position of the phenyl ring, in contrast to the butylphenyl analog (ethyl 6-(4-butylphenyl)-6-oxohexanoate; CAS 951888-70-3), which bears a direct C–C bond between the alkyl chain and the aromatic ring . This single-atom substitution (oxygen vs. methylene) produces an electronic difference: the ether oxygen is electron-donating via resonance (+M effect), increasing the electron density of the aromatic ring and the ketone carbonyl, while the butylphenyl analog lacks this resonance contribution. Quantitatively, the Hammett σₚ constant for –OC₅H₁₁ is approximately −0.25 (electron-donating), versus approximately −0.15 for –C₄H₉ (weakly electron-donating through induction only) [1]. The molecular weight difference is +42.08 g·mol⁻¹ (target: 320.42 vs. butylphenyl: 278.34 g·mol⁻¹) . From a metabolic standpoint, the ether linkage introduces a site for potential O-dealkylation by cytochrome P450 enzymes, which differs from the β-oxidation pathway available to the butylphenyl analog—this differential metabolism can be exploited in prodrug design to achieve tissue-selective activation [2].

Ether vs. alkyl SAR Metabolic stability Electronic effects

Certified Purity and Procurement Specifications: Batch-to-Batch Consistency for Reproducible Research

Ethyl 6-oxo-6-(4-pentyloxyphenyl)hexanoate (CAS 898757-81-8) is commercially available at a certified purity of 97.0% from Fluorochem (SKU F208023) and 95.0% from AKSci (SKU 0333DC), with documented long-term storage conditions specified as 'cool, dry place' . In comparison, the free acid analog (CAS 898792-00-2) is available at 97.0% purity from the same supplier (Fluorochem) at an equivalent price point (CNY 9,328/1g; 15,752/2g; 38,566/5g) , while the heptanoate homolog (CAS 898757-83-0) is also offered at 97.0% purity . The methoxy analog (CAS 42916-80-3) carries a hazard classification (H302: harmful if swallowed; H315: causes skin irritation; H319: causes serious eye irritation; H335: may cause respiratory irritation) that imposes additional handling requirements not reported for the pentyloxy compound . The MDL number MFCD02261436 and the defined hydrogen-bond acceptor count (HBA = 4) provide unambiguous structural identification for inventory management and computational modelling . The established supply chain with multiple vendors reduces the risk of single-source dependency for long-term research programmes.

Quality specifications Procurement Reproducibility

Synthetic Utility as an HDAC Inhibitor Cap-Linker Precursor Versus General Oxoester Intermediates

Ethyl 6-oxo-6-(4-pentyloxyphenyl)hexanoate is specifically positioned as a 'cap-linker' precursor for hydroxamic acid-based HDAC inhibitors, where the pentyloxyphenyl group serves as the hydrophobic surface recognition cap and the hexanoate chain mimics the lysine side chain that occupies the HDAC enzyme tunnel . This dual functional architecture—a pre-installed cap group and a linker terminated by an ester handle—is structurally distinct from generic oxoester intermediates that lack the integrated cap functionality and require separate cap installation steps. The ester group can be directly converted to the zinc-binding hydroxamic acid pharmacophore via treatment with hydroxylamine under alkaline conditions, yielding the active HDAC inhibitor in a single step from this precursor [1]. In class-level HDAC inhibitor development, compounds bearing the pentyloxyphenyl cap motif have demonstrated HDAC6 inhibitory activity (EC₅₀: 2.00 × 10³ nM in human A549 cellular tubulin acetylation assay for a closely related chemotype), confirming that the pentyloxy cap contributes to target engagement [2]. The heptanoate homolog (C7) would position the hydroxamic acid zinc-binding group deeper in the tunnel, potentially reducing potency, while the free acid form would require separate esterification and hydroxamic acid formation steps, adding synthetic complexity.

HDAC inhibitor synthesis Cap-linker precursor Hydroxamic acid conversion

Optimal Research and Procurement Application Scenarios for Ethyl 6-oxo-6-(4-pentyloxyphenyl)hexanoate (CAS 898757-81-8)


Accelerated HDAC Inhibitor Library Synthesis Using the Pre-Integrated Cap-Linker Architecture

Research groups synthesising focused libraries of hydroxamic acid-based HDAC inhibitors should prioritise ethyl 6-oxo-6-(4-pentyloxyphenyl)hexanoate over generic oxoester building blocks. The compound's pre-installed pentyloxyphenyl cap and C6 hexanoate linker eliminate 2–3 synthetic steps per library member compared to sequential cap-linker assembly approaches . Direct conversion of the ethyl ester to the zinc-binding hydroxamic acid pharmacophore is achieved in a single step using NH₂OH·HCl under alkaline conditions, a transformation validated across multiple HDAC inhibitor chemotypes . The C6 linker length provides optimal spacing between the cap and zinc-binding group for HDAC6, as evidenced by cellular tubulin acetylation assays in A549 cells for structurally related cap-linker constructs . The 97.0% certified purity (Fluorochem) ensures that the starting material quality does not confound biological activity readouts, and multi-vendor availability mitigates supply chain risk for programmes spanning multiple years .

Cell-Permeable Prodrug for COX-2/5-LOX Dual Inhibition Studies Requiring Intracellular Target Engagement

Investigators studying the role of dual COX-2/5-LOX inhibition in inflammatory or oncological models should select the ethyl ester form (CAS 898757-81-8) over the free acid OXA (CAS 898792-00-2) when the experimental design requires passive diffusion across cell membranes. The ethyl ester has zero hydrogen-bond donors (HBD = 0) compared to one HBD in the free acid, a difference that is quantitatively associated with enhanced Caco-2 permeability based on the Veber rules for oral bioavailability . Once inside the cell, ubiquitous intracellular esterases hydrolyse the ethyl ester to release the active free acid OXA, which is documented as a potent 5-LOX inhibitor that interferes with arachidonic acid metabolism and also inhibits COX-2 and carboxylesterase to a lesser extent . This 'esterase-activated prodrug' strategy allows the use of lower nominal extracellular concentrations to achieve equivalent intracellular exposure, reducing off-target effects associated with high extracellular concentrations of the ionised free acid.

Synthesis of Pentyloxy-Substituted Aryl Ketone Derivatives for Anti-Inflammatory SAR Campaigns

Medicinal chemistry teams conducting structure-activity relationship (SAR) studies on aryl ketone-based anti-inflammatory agents should procure ethyl 6-oxo-6-(4-pentyloxyphenyl)hexanoate as the optimal pentyloxy-substituted building block. The pentyloxy chain (C5) provides approximately 100 Ų of additional hydrophobic surface area compared to the methoxy (C1) analog (CAS 42916-80-3), a difference that translates to enhanced lipophilic pocket occupancy at enzyme surfaces . In the 6-aryl-4-oxohexanoic acid series, compounds with extended alkoxy substituents demonstrated superior in vivo anti-inflammatory activity compared to fenbufen at equivalent 50 mg/kg doses in the carrageenan-induced rat paw edema model . The ethyl ester handle furthermore allows facile diversification: hydrolysis yields the free acid for direct biological testing, while transesterification or amidation provides access to alternative prodrug or pharmacophore variations without altering the critical pentyloxyphenyl ketone pharmacophore .

Reproducible In Vitro Pharmacology with Batch-Certified Quality Specifications

Core facilities and CROs performing in vitro pharmacology assays that require inter-experiment reproducibility should specify ethyl 6-oxo-6-(4-pentyloxyphenyl)hexanoate at 97.0% certified purity (Fluorochem SKU F208023) or 95.0% minimum purity (AKSci SKU 0333DC), with documented long-term storage at 'cool, dry place' conditions . The compound's physicochemical properties are unambiguously defined (density: 1.022 g·cm⁻³; BP: 438°C at 760 mmHg; HBA: 4; HBD: 0) , enabling accurate molarity calculations for dose-response studies. Importantly, the absence of GHS acute toxicity hazard classifications (H302/H315/H319/H335) distinguishes this compound from the methoxy analog (CAS 42916-80-3), which carries all four hazard warnings and requires additional institutional safety review, personal protective equipment, and waste disposal protocols . For laboratories processing high-throughput screens with dozens of compounds, this reduced hazard burden translates to measurable reductions in compliance overhead and technician exposure risk.

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